1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
Description
Properties
Molecular Formula |
C12H8IN3 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H |
InChI Key |
LTSUSAAUZPHGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-5-iodopyridin-4-amine Intermediate
A crucial intermediate in the synthesis is 2-bromo-5-iodopyridin-4-amine, prepared via electrophilic iodination of 4-amino-2-bromopyridine using iodine monochloride in acetic acid. The reaction is carried out at 75 °C for 3 hours, followed by extraction and chromatographic purification to isolate the desired iodinated pyridine derivative with a yield of approximately 38%. This step ensures regioselective iodination at the 5-position of the pyridine ring.
| Reagents | Conditions | Yield |
|---|---|---|
| 4-Amino-2-bromopyridine, ICl | AcOH, 75 °C, 3 h | 38% |
| Sodium acetate | - | - |
| Workup | Extraction, silica column chromatography | - |
This intermediate can be further functionalized to sulfonamide derivatives to enhance reactivity in subsequent steps.
Construction of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold is typically constructed via a base-mediated cyclization of appropriate anilinic precursors or via thermal cyclodehydration of enamines with alkynones.
Base-Mediated Cyclization
A two-step, base-mediated approach allows the formation of the pyrrolopyridine core without the need for sulfonamide-mediated activation. This involves:
- Formation of a Boc-protected intermediate
- Palladium-catalyzed substitution at the relevant position (e.g., C-6)
- Removal of the Boc group using trifluoroacetic acid (TFA) to yield the unsubstituted pyrrolo[2,3-c]pyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki cross-coupling is a pivotal step for attaching the 5-iodopyridin-2-yl moiety to the pyrrolo[2,3-c]pyridine core. Typical conditions include:
- Use of arylboronic acids or derivatives
- Base such as potassium carbonate
- Solvents like 1,4-dioxane or pyridine
- Copper(II) acetate as a co-catalyst in some cases
- Microwave irradiation to accelerate the reaction (e.g., 30 min at 85 °C)
These conditions afford the desired 1-(5-iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine with good purity and yield.
Detailed Synthetic Procedure Example
Stepwise Synthesis Summary
| Step | Compound/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Bromo-5-iodopyridin-4-amine | ICl in AcOH, 75 °C, 3 h | 38 | Regioselective iodination |
| 2 | N-(2-Bromo-5-iodopyridin-4-yl)methanesulfonamide | Methanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to RT | 64 | Sulfonamide formation |
| 3 | Pyrrolo[2,3-c]pyridine core formation | Base-mediated cyclization, Boc protection, Pd-catalyzed substitution | Up to 75 | Scaffold construction |
| 4 | Suzuki cross-coupling | Arylboronic acid, K2CO3, pyridine, Cu(OAc)2, microwave | Variable | Introduction of 5-iodopyridin-2-yl group |
Research Findings and Optimization Notes
- The base-mediated cyclization approach avoids the need for sulfonamide activation, simplifying the synthesis and improving yields.
- Microwave-assisted Suzuki coupling reduces reaction times significantly while maintaining high yields and purity.
- The regioselectivity of iodination is critical and can be controlled by reaction temperature and iodine source.
- Purification typically involves silica gel chromatography using gradient elution with ethyl acetate and dichloromethane mixtures for optimal separation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Iodination of pyridine intermediate | Electrophilic substitution | Iodine monochloride, AcOH, 75 °C | ~38 | Regioselective iodination |
| Sulfonamide formation | Nucleophilic substitution | Methanesulfonyl chloride, Et3N, CH2Cl2 | 64 | Enhances reactivity |
| Pyrrolo[2,3-c]pyridine ring closure | Base-mediated cyclization | Boc protection, Pd catalysis | Up to 75 | Avoids sulfonamide activation |
| Cross-coupling | Suzuki reaction | Arylboronic acid, K2CO3, Cu(OAc)2, microwave | Variable | Efficient C-C bond formation |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can be performed on the pyridine ring to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Substitution: Introduction of various functional groups on the pyridine ring, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine." However, the search results do offer some relevant information regarding its potential applications and related compounds.
Potential Applications and Research Insights
- Imaging Agents for Neurofibrillary Tangles: A patent document mentions the use of pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles . While it specifically references "this compound" as a starting material in a chemical synthesis, this suggests a potential application in neuroimaging or diagnostics related to conditions like Alzheimer's disease .
- Chemical Building Block: "this compound" can serve as a building block for synthesizing more complex molecules with potential pharmaceutical or material science applications . The presence of the iodo group allows for further chemical modifications and functionalization.
-
Related Pyridine Compounds: The search results also list various substituted pyrrolo[2,3-c]pyridine compounds, indicating the broader interest in this chemical scaffold . These compounds include:
- 1-(4-methoxy-5-prop-1-ynylpyridin-2-yl)pyrrolo[2,3-c]pyridine
- 1-(5-pyrimidin-4-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine
- 1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine
- 1-(6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-yl)piperidin-4-ol
- 1-[4-(fluoromethyl)-5-prop-1-ynylpyridin-2-yl]pyrrolo[2,3-c]pyridine
- 1-[4-ethenyl-5-(3-fluoroprop-1-ynyl)pyridin-2-yl]pyrrolo[2,3-c]pyridine
- 1-[5-(1H-1,2,4-triazol-5-yl)pyridin-2-yl]pyrrolo[2,3-c]pyridine
- 1-[5-(2-fluoroethoxy)-4-methylpyridin-2-yl]pyrrolo[2,3-c]pyridine
- 1-[5-(2-fluoropyridin-4-yl)pyridin-2-yl]pyrrolo[2,3-c]pyridine
- 1-[5-(3-fluoroprop-1-ynyl)pyridin-2-yl]pyrrolo[2,3-c]pyridine
- Inhibition of MPS1: Another study utilizes a H-pyrrolo[3,2-c]pyridine scaffold to inhibit MPS1, which is involved in tumor xenograft .
Further Research Directions
To obtain more detailed information, consider the following research directions:
- Patent Literature: Conduct a more thorough search of patent databases using specific keywords related to the applications of iodopyridines and pyrrolo[2,3-c]pyridines.
- Scientific Literature: Perform a comprehensive search of scientific databases such as Web of Science, Scopus, and PubMed, focusing on the synthesis, properties, and applications of this specific compound and its derivatives.
- Chemical Suppliers: Explore catalogs of chemical suppliers like Matrix Scientific for potential applications or research-grade availability of the compound.
- Structure-Activity Relationship Studies: Investigate the structure-activity relationships of related compounds to understand how the iodo substituent and the pyrrolo[2,3-c]pyridine scaffold contribute to their biological or material properties.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility : Azaindoles (e.g., 6-azaindole) exhibit higher aqueous solubility than indoles due to the N-atom substitution .
Biological Activity
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₈IN₃
- Molecular Weight : 321.12 g/mol
- CAS Number : 1841079-78-4
The compound features a pyrrolo[2,3-C]pyridine core, which is known for its diverse biological activities.
Inhibition of Kinases
Recent studies have highlighted the role of 1H-pyrrolo[2,3-C]pyridine derivatives in inhibiting various kinases, including:
- c-Met Kinase : The compound has shown promise as a c-Met inhibitor, with structure-activity relationship studies indicating that certain derivatives can induce apoptosis in cancer cell lines such as A549 and effectively arrest the cell cycle at the G2/M phase .
- FGFR Inhibition : Another significant finding is its activity against fibroblast growth factor receptors (FGFRs). One study reported an IC50 value of 1.9 μM for a related derivative, demonstrating its potential as a selective FGFR inhibitor .
Antitumor Activity
The antitumor properties of this compound have been explored extensively. For instance, derivatives of 1H-pyrrolo[2,3-C]pyridine have been shown to inhibit the proliferation of various cancer cell lines, including Hep3B cells, by targeting specific pathways involved in tumor growth and survival .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-C]pyridine scaffold can significantly influence biological activity. For example:
- Substituents at the 5-position of the pyrrole ring can enhance binding affinity to target proteins.
- Variations in the aromatic groups attached to the nitrogen atoms can alter pharmacokinetic properties and selectivity against different kinases .
Study on c-Met Inhibition
A notable study investigated a series of pyrrolo[2,3-C]pyridine derivatives for their ability to inhibit c-Met. The findings revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in A549 lung cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .
FGFR Inhibitor Development
Another research effort focused on developing FGFR inhibitors based on the pyrrolo[2,3-C]pyridine scaffold. The study synthesized various derivatives and evaluated their efficacy against FGFR1 and FGFR4. Several compounds exhibited potent anti-proliferative effects in vitro, suggesting their potential for further development as therapeutics for cancers associated with FGFR dysregulation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, and how can purity and yield be maximized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the iodopyridyl moiety. To optimize yield, use controlled stoichiometry of reagents (e.g., 5-iodopyridine derivatives) and inert atmosphere conditions. Purification via column chromatography or membrane separation technologies (e.g., nanofiltration) can enhance purity, as outlined in chemical engineering design principles for separation processes . Monitor reaction intermediates using HPLC with UV detection for real-time analysis.
Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer : Employ a combination of H/C NMR to confirm proton and carbon environments, particularly for distinguishing pyrrolo-pyridine core signals. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as used in analogous pyrrolo-pyridine structures) provides definitive stereochemical confirmation . FTIR can identify functional groups like C-I stretches (~500 cm) .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer : The compound is light- and moisture-sensitive due to the iodine substituent. Store in amber vials under argon at -20°C. Assess thermal stability via differential scanning calorimetry (DSC) and monitor decomposition products using LC-MS. Avoid prolonged exposure to basic conditions, which may cleave the iodopyridyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., iodopyridyl electrophilicity). Molecular dynamics simulations model interactions with biological targets (e.g., kinases), leveraging frameworks from studies on pyrrolo[2,1-f]pyridines in kinase inhibition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., enzymatic vs. cell-based) to rule out off-target effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities independently. Reconcile discrepancies by standardizing assay conditions (pH, solvent, temperature) and applying inferential statistics to distinguish noise from true biological variation .
Q. How can solubility challenges in aqueous biological assays be addressed without compromising activity?
- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins to enhance solubility. Alternatively, synthesize water-soluble prodrugs by introducing phosphate or sulfonate groups at non-critical positions, guided by chemical biology methodologies .
Q. What experimental designs are optimal for studying its interaction with cytochrome P450 enzymes?
- Methodological Answer : Use liver microsomal assays with NADPH cofactors to monitor metabolic stability. LC-MS/MS quantifies metabolites, while kinetic isotope effects (KIEs) identify rate-limiting steps. Pair with molecular docking to correlate metabolic pathways with structural features .
Q. How do structural analogs (e.g., bromo/fluoro substitutions) impact its physicochemical and pharmacological properties?
- Methodological Answer : Systematic SAR studies comparing logP, solubility, and binding affinities of analogs reveal substituent effects. For example, fluorine substitution may enhance metabolic stability but reduce solubility. X-ray co-crystallography with target proteins (e.g., kinases) clarifies steric and electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
